molecular formula C24H46O3 B13751346 Hexyl 3-octyloxiran-2-octanoate CAS No. 24824-70-2

Hexyl 3-octyloxiran-2-octanoate

Cat. No.: B13751346
CAS No.: 24824-70-2
M. Wt: 382.6 g/mol
InChI Key: OCUXLSGBNRCHFU-UHFFFAOYSA-N
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Description

Hexyl 3-octyloxiran-2-octanoate is a heterocyclic organic compound with the molecular formula C24H46O3 and a molecular weight of 382.62 g/mol . It is known for its unique structure, which includes an oxirane ring, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 3-octyloxiran-2-octanoate typically involves the epoxidation of fatty acid esters. A common method includes dissolving the fatty acid ester in dichloromethane and cooling the solution to 0°C. Meta-chloroperbenzoic acid is then slowly added to the solution, and the reaction mixture is stirred for 12 hours at room temperature. The solution is subsequently washed with aqueous sodium sulfite, sodium bicarbonate, and brine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hexyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, forming different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Diols: Formed from oxidation reactions.

    Alcohols: Resulting from reduction reactions.

    Substituted Products: Various substituted compounds formed from nucleophilic substitution reactions.

Scientific Research Applications

Hexyl 3-octyloxiran-2-octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of Hexyl 3-octyloxiran-2-octanoate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Octyl 8-(3-octyloxiran-2-yl)octanoate
  • Hexyl 8-(3-octyloxiran-2-yl)octanoate

Uniqueness

Hexyl 3-octyloxiran-2-octanoate is unique due to its specific structure, which includes a hexyl group and an oxirane ring. This combination provides distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

24824-70-2

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

hexyl 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C24H46O3/c1-3-5-7-9-11-14-18-22-23(27-22)19-15-12-10-13-16-20-24(25)26-21-17-8-6-4-2/h22-23H,3-21H2,1-2H3

InChI Key

OCUXLSGBNRCHFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCC

Origin of Product

United States

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